(1S)-1-phenylbut-3-en-1-ol
Overview
Description
(1S)-1-phenylbut-3-en-1-ol: is an organic compound that belongs to the class of alcohols It features a phenyl group attached to a butenyl chain with a hydroxyl group at the first carbon This compound is chiral, with the (1S) configuration indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (1S)-1-phenylbut-3-en-1-ol involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with crotonaldehyde under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Reduction of Ketones: Another method involves the reduction of (1S)-1-phenylbut-3-en-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is typically performed in anhydrous ether or tetrahydrofuran as the solvent.
Industrial Production Methods: Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-phenylbut-3-en-1-ol can undergo oxidation reactions to form (1S)-1-phenylbut-3-en-1-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to (1S)-1-phenylbut-3-en-1-amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine for halogenation or tosyl chloride in pyridine for tosylation.
Major Products:
Oxidation: (1S)-1-phenylbut-3-en-1-one.
Reduction: (1S)-1-phenylbut-3-en-1-amine.
Substitution: (1S)-1-phenylbut-3-en-1-chloride or (1S)-1-phenylbut-3-en-1-tosylate.
Scientific Research Applications
Chemistry: (1S)-1-phenylbut-3-en-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of complex molecules in organic chemistry.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alcohols. It may also be used in the synthesis of biologically active molecules for research purposes.
Medicine: The compound has potential applications in the pharmaceutical industry as a precursor for the synthesis of drugs. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure allows for the creation of compounds with desirable sensory properties.
Mechanism of Action
The mechanism of action of (1S)-1-phenylbut-3-en-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in various substitution and addition reactions. In biological systems, its mechanism of action would depend on the specific enzymes and pathways it interacts with, which could involve oxidation-reduction reactions or other metabolic processes.
Comparison with Similar Compounds
(1R)-1-phenylbut-3-en-1-ol: The enantiomer of (1S)-1-phenylbut-3-en-1-ol with a different spatial arrangement of atoms.
1-phenylbut-3-en-1-one: The oxidized form of this compound.
1-phenylbut-3-en-1-amine: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer and other similar compounds. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(1S)-1-phenylbut-3-en-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKVZBXSJFAZRE-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426361 | |
Record name | (1S)-1-Phenylbut-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77118-87-7 | |
Record name | (1S)-1-Phenylbut-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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